molecular formula C18H13N3O4 B14394623 3,3'-Azanediylbis(4-hydroxyquinolin-2(1H)-one) CAS No. 90061-38-4

3,3'-Azanediylbis(4-hydroxyquinolin-2(1H)-one)

Cat. No.: B14394623
CAS No.: 90061-38-4
M. Wt: 335.3 g/mol
InChI Key: OXBMCCZMSWDXFD-UHFFFAOYSA-N
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Description

3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound known for its unique chemical structure and properties This compound features two quinolinone moieties connected by an azanediyl bridge, with hydroxyl groups at the 4-position of each quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with an appropriate azanediyl precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Solvent extraction, crystallization, and purification steps are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinolinone derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinolinone derivatives.

Scientific Research Applications

3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolin-2(1H)-one: A simpler analog with similar core structure but lacking the azanediyl bridge.

    3,3’-Diamino-4,4’-dihydroxyquinoline: Another related compound with amino groups instead of hydroxyl groups.

Uniqueness

3,3’-Azanediylbis(4-hydroxyquinolin-2(1H)-one) stands out due to its unique azanediyl bridge, which imparts distinct chemical and biological properties

Properties

CAS No.

90061-38-4

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)amino]-1H-quinolin-2-one

InChI

InChI=1S/C18H13N3O4/c22-15-9-5-1-3-7-11(9)19-17(24)13(15)21-14-16(23)10-6-2-4-8-12(10)20-18(14)25/h1-8,21H,(H2,19,22,24)(H2,20,23,25)

InChI Key

OXBMCCZMSWDXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)NC3=C(C4=CC=CC=C4NC3=O)O)O

Origin of Product

United States

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